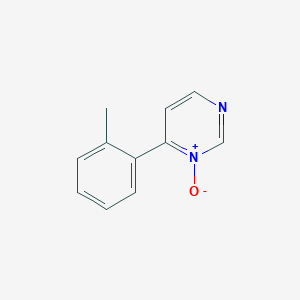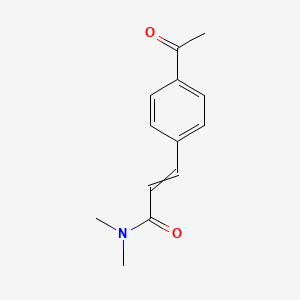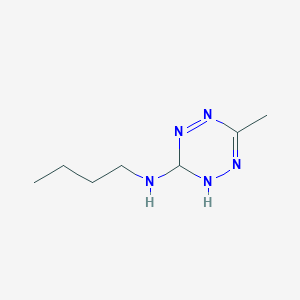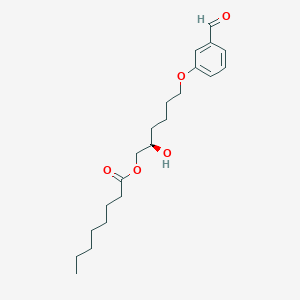
1,2-Dihydroquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroquinoline-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various industries. The presence of the nitrile group in this compound adds to its chemical reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydroquinoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Dihydroquinoline-4-carbonitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,2-Dihydroquinoline-4-carbonitrile involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The nitrile group in this compound can also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-Dihydroquinoline-4-carbonitrile include:
Quinoline: A parent compound with a wide range of biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1,2,3,4-Tetrahydroquinoline: Another derivative with significant chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the nitrile group, which enhances its chemical reactivity and potential for forming various derivatives. This compound’s ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
859779-38-7 |
|---|---|
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1,2-dihydroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H8N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-5,12H,6H2 |
Clé InChI |
CYUMUIUFNYKKMF-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C2N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)


![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)



![5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14195423.png)
